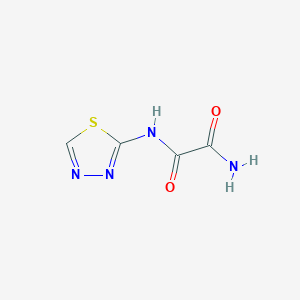![molecular formula C7H8N6 B12901172 N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)
N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and drug development. The unique structure of N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide allows it to participate in various chemical reactions, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide typically involves multicomponent reactions (MCRs). One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by [4 + 1] cycloaddition with tert-butyl isocyanide . This method yields the desired imidazopyrazine derivatives in good yields under mild conditions.
Industrial Production Methods
Industrial production of N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable methods, such as metal-free catalysis and solvent-free reactions, can further improve the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Imidazo[1,2-a]pyrimidine: Known for its biological activity and use in drug development.
Imidazo[1,2-a]quinoxaline: Explored for its potential as an anticancer and antimicrobial agent.
Uniqueness
N’-aminoimidazo[1,2-a]pyrazine-2-carboximidamide stands out due to its unique combination of an imidazo[1,2-a]pyrazine core with an amino and carboximidamide functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H8N6 |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide |
InChI |
InChI=1S/C7H8N6/c8-7(12-9)5-4-13-2-1-10-3-6(13)11-5/h1-4H,9H2,(H2,8,12) |
InChI Key |
FNGKLGSFWSNWGL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN2C=C(N=C2C=N1)/C(=N/N)/N |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)




![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)


![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)

![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)

